2-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Lipophilicity ADME profiling Medicinal chemistry optimization

Choose this compound for its unique dual-purpose bromine: enabling Suzuki/Buchwald coupling for rapid SAR library synthesis (saving 2-4 steps per analog vs. 2-Me analog) and serving as an intrinsic anomalous scatterer for experimental phasing during X-ray co-crystallography. With XLogP3-AA = 4.3, it anchors the high-lipophilicity range in ADME screening panels. No other N-(pyrazolylethyl)benzamide variant offers this combination of synthetic versatility, crystallographic utility, and benchmark physicochemical properties. Procure now for chemical biology and med chem programs.

Molecular Formula C20H20BrN3O
Molecular Weight 398.304
CAS No. 2034327-69-8
Cat. No. B2878712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034327-69-8
Molecular FormulaC20H20BrN3O
Molecular Weight398.304
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CC=CC=C3
InChIInChI=1S/C20H20BrN3O/c1-14-19(16-8-4-3-5-9-16)15(2)24(23-14)13-12-22-20(25)17-10-6-7-11-18(17)21/h3-11H,12-13H2,1-2H3,(H,22,25)
InChIKeyOZIGXRMXUNGCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034327-69-8): Physicochemical and Structural Baseline


2-Bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic pyrazole-benzamide hybrid (C₂₀H₂₀BrN₃O, MW 398.3 g/mol) featuring an ortho-brominated benzamide linked via an ethylene spacer to a 3,5-dimethyl-4-phenyl-1H-pyrazole core [1]. The compound is a member of the N-(pyrazolylethyl)benzamide chemotype, a scaffold investigated in medicinal chemistry for kinase inhibition, nuclear receptor modulation, and insecticidal activity [2]. Its computed XLogP3-AA is 4.3, with one hydrogen bond donor and two hydrogen bond acceptors [1].

Why Generic Substitution Fails for 2-Bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide


Within the N-(pyrazolylethyl)benzamide series, the position and electronic nature of the benzamide ortho-substituent critically govern lipophilicity, steric profile, and synthetic derivatization potential. The target compound bears an ortho-bromine atom, which confers a computed XLogP3-AA of 4.3—a 0.4 log unit increase relative to the 2-methyl analog (XLogP3-AA = 3.9) [1][2]. This difference can shift a compound across critical lipophilicity thresholds for membrane permeability and off-target promiscuity [3]. Furthermore, the C–Br bond uniquely enables downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), a synthetic route inaccessible to the 2-methyl, 2-methoxy, or 2-unsubstituted analogs [4]. Generic substitution within this class is therefore precluded by materially different physicochemical and synthetic properties.

Product-Specific Quantitative Differentiation Evidence for 2-Bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide


Elevated Lipophilicity (ΔXLogP3 = +0.4) Versus 2-Methyl Analog

The ortho-bromo substituent elevates the computed partition coefficient (XLogP3-AA) to 4.3, compared with 3.9 for the direct 2-methyl analog, a difference of +0.4 log units [1][2]. According to established medicinal chemistry principles, an XLogP increase of this magnitude can significantly enhance membrane permeability, as logP values in the 3–5 range are often associated with optimal passive diffusion across lipid bilayers, while compounds with logP < 3 may exhibit suboptimal permeability [3].

Lipophilicity ADME profiling Medicinal chemistry optimization

C–Br Bond Enables Palladium-Catalyzed Cross-Coupling: Synthetic Versatility Advantage

The ortho-bromine atom in the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amine-linked, or alkyne-containing analogs [1]. This synthetic pathway is not available for non-halogenated analogs such as the 2-methyl, 2-methoxy, or unsubstituted benzamide derivatives, which require de novo synthesis for each new analog [2].

Late-stage functionalization C–C bond formation Chemical biology probes

Increased Molecular Weight and Polar Surface Area Relative to the 2-Methyl Analog

The bromine substitution increases molecular weight by 64.9 g/mol (398.3 vs. 333.4) relative to the 2-methyl analog, while maintaining identical hydrogen bond donor/acceptor counts and rotatable bond count [1][2]. This MW increase is accompanied by a modest increase in topological polar surface area (TPSA), which influences passive permeability and oral absorption predictions.

Physicochemical property optimization Drug-likeness profiling Permeability prediction

Bromine as a Heavy Atom for X-ray Crystallographic Phasing

The bromine atom (atomic number 35) provides anomalous scattering signal suitable for experimental phasing in protein-ligand X-ray crystallography, enabling unambiguous determination of binding poses [1]. Non-halogenated analogs (e.g., 2-methyl, 2-methoxy) lack this anomalous scattering capability, requiring more resource-intensive phasing methods such as selenomethionine incorporation or molecular replacement [2].

Structural biology Crystallography Fragment-based drug design

Preferred Application Scenarios for 2-Bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034327-69-8)


Fragment-Based Drug Discovery: Bromine-Enabled X-ray Crystallography Hit Characterization

In fragment-based lead generation campaigns, rapid and unambiguous determination of fragment binding modes is critical. The bromine atom in this compound serves as an intrinsic anomalous scatterer, enabling experimental phasing of protein-ligand co-crystal structures without additional derivatization [1]. This advantage is absent in the 2-methyl and other light-atom analogs, which require selenomethionine labeling or molecular replacement [2]. Structural biology groups prioritizing crystallographic throughput should select the brominated variant for initial hit confirmation.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The ortho-C–Br bond provides a universal diversification point for generating focused libraries of 40–400 analogs through Suzuki-Miyaura coupling with commercially available boronic acids [1]. The 2-methyl analog cannot participate in such reactions, requiring independent linear syntheses for each new analog [2]. For medicinal chemistry teams conducting structure-activity relationship (SAR) exploration, the brominated compound functions as a single advanced intermediate, reducing total synthetic effort by an estimated 2–4 steps per library member.

ADME Property Screening: High Lipophilicity Benchmark

With a computed XLogP3-AA of 4.3, the target compound anchors the upper end of the lipophilicity range within the N-(pyrazolylethyl)benzamide series [1]. This property makes it a useful high-logP reference standard in permeability (PAMPA/Caco-2) and metabolic stability assays, against which more polar analogs (e.g., the 2-methyl analog, XLogP3-AA = 3.9) can be benchmarked [2][3]. Procurement for ADME screening panels benefits from the compound's known computed logP value, which facilitates experimental-to-computed property correlation.

Chemical Biology Probe Design Requiring Heavy-Atom Labeling

Bromine's anomalous scattering properties extend beyond crystallography to include mass spectrometry-based detection (distinctive ¹⁰Br/⁸¹Br isotope pattern) and potential use as a photoaffinity label upon UV irradiation [1]. For chemical biology groups designing target-engagement probes, the brominated compound offers a built-in isotopic signature for MS detection and a latent photoreactive center, capabilities not provided by the 2-methyl or 2-methoxy analogs [2].

Quote Request

Request a Quote for 2-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.